Synthetic Accessibility and Purity vs. Unsubstituted Analog
The unsubstituted analog methyl 3-[(aminocarbonyl)amino]-2-thiophenecarboxylate (CAS 51322-68-0) is a commercially available reference point with a reported molecular formula of C7H8N2O3S and molecular weight of 200.22 . In contrast, the target compound incorporates a 2-(trifluoromethyl)anilino group, increasing molecular weight to ~344.3 and significantly altering its physicochemical properties. While direct purity comparison data are not publicly available for the target, the unsubstituted analog is offered at ≥98% purity by multiple vendors, whereas the synthesis of the trifluoromethyl-substituted urea derivative involves more complex multi-step organic reactions [1], suggesting that purity and batch-to-batch consistency are critical procurement criteria for this compound.
| Evidence Dimension | Molecular Complexity and Purity Benchmark |
|---|---|
| Target Compound Data | Molecular weight ~344.3; purity typically not specified publicly |
| Comparator Or Baseline | Methyl 3-[(aminocarbonyl)amino]-2-thiophenecarboxylate: MW 200.22, vendor-reported purity ≥98% |
| Quantified Difference | MW increase of ~144.1; purity data gap |
| Conditions | Comparison based on molecular formula and vendor catalog data |
Why This Matters
Procurement decisions must account for the increased synthetic complexity, which can impact lead time, cost, and achievable purity relative to the simpler urea analog.
- [1] BenchChem (not used for core claim; used only to infer synthetic complexity). Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate synthesis methods. Note: This source is excluded from primary evidence per guidelines; used only as secondary indicator. View Source
